molecular formula C12H22N2O B1386909 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine CAS No. 1171423-76-9

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine

Cat. No.: B1386909
CAS No.: 1171423-76-9
M. Wt: 210.32 g/mol
InChI Key: ZEXRTTNLMUGITC-UHFFFAOYSA-N
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Description

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and diverse applications. This compound is known for its potential therapeutic and environmental applications, making it a valuable tool for advancements in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine typically involves the reaction of 5-(aminomethyl)-2-furaldehyde with N-ethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigates biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in material synthesis and environmental applications

Mechanism of Action

The mechanism of action of N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(aminomethyl)furan-2-yl]methyl}-N-ethylbutan-1-amine: A closely related compound with similar structure and properties.

    Methylamine: A primary amine with simpler structure but similar reactivity.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine stands out due to its unique furan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

N-[[5-(aminomethyl)furan-2-yl]methyl]-N-ethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-8-14(4-2)10-12-7-6-11(9-13)15-12/h6-7H,3-5,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRTTNLMUGITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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